N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine
Description
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic amine derivative featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted at the 3-position with a but-3-yn-1-yl group. This propargyl substituent introduces a terminal alkyne moiety, which may enhance metabolic stability or influence receptor binding through steric or electronic effects.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-but-3-ynyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-6-12-11-9-13-7-4-10(11)5-8-13/h1,10-12H,3-9H2 |
InChI Key |
GJYQIJPTBYKVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CN2CCC1CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[2.2.2]octan-2-ylamine with but-3-yn-1-yl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amines and alkynes.
Scientific Research Applications
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Materials Science: Its bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study the interactions of bicyclic amines with biological macromolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Research Findings and Implications
NK1 Antagonists : CP-96,345 and derivatives show efficacy in preclinical pain models, with stereochemistry critical for activity .
nAChR Modulators : Halogenated benzyl derivatives exhibit enhanced allosteric modulation, suggesting substituent electronics modulate potency .
Biological Activity
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine, also known by its CAS number 1486154-13-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is with a molecular weight of 178.27 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 1486154-13-5 |
| InChI Key | Not available |
This compound exhibits its biological activity primarily through interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes, including cognition and neuroprotection.
- Nicotinic Acetylcholine Receptors (nAChRs) :
Pharmacological Effects
Several studies have highlighted the potential pharmacological effects of this compound:
- Cognitive Enhancement : In animal models, this compound has demonstrated efficacy in improving cognitive deficits, particularly in contexts related to schizophrenia and Alzheimer's disease .
- Neuroprotective Properties : The activation of nAChRs by this compound may confer neuroprotective effects against neurotoxic agents, potentially reducing oxidative stress and inflammation in neural tissues .
Study 1: Cognitive Performance Improvement
In a study examining the effects of α7 nAChR agonists on cognitive performance, this compound was found to significantly enhance performance in tasks assessing memory and learning abilities in rodent models.
Study 2: Neuroprotection Against Amyloid-beta
Research indicated that compounds similar to this compound could mitigate the effects of amyloid-beta toxicity, suggesting a potential role in Alzheimer's disease therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
